molecular formula C9H4BrFO2 B7893703 3-(4-Bromo-3-fluorophenyl)prop-2-ynoic acid

3-(4-Bromo-3-fluorophenyl)prop-2-ynoic acid

Cat. No.: B7893703
M. Wt: 243.03 g/mol
InChI Key: GIDILCOHECXFLY-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-fluorophenyl)prop-2-ynoic acid is a high-quality small molecule building block designed for pharmaceutical and organic synthesis research. This compound features both a bromo and a fluoro substituent on the phenyl ring, offering distinct electronic and steric properties that make it a versatile intermediate. The propiolic acid functional group provides a handle for further derivatization, particularly through metal-catalyzed cross-coupling reactions, such as Sonogashira couplings, or as a precursor for amide formation. Researchers can utilize this building block in the synthesis of more complex structures, including potential kinase inhibitors, imaging probes, or materials science applications. The compound is consistently of high purity, as verified by appropriate analytical methods. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(4-bromo-3-fluorophenyl)prop-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrFO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDILCOHECXFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#CC(=O)O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Selection and Reaction Design

  • Aryl Halide : 4-Bromo-3-fluorophenyl iodide (or bromide) serves as the electrophilic partner. Iodides are generally more reactive than bromides in cross-couplings, but bromides can be employed with optimized catalysts.

  • Alkyne Source : Propiolic acid (HC≡CCOOH) acts as the nucleophile. Its terminal alkyne group reacts with the aryl halide under palladium catalysis.

Catalytic System and Conditions

Recent advancements in copper-free Sonogashira reactions enable efficient coupling without homocoupling byproducts. A representative protocol includes:

  • Catalyst : Pd(CH₃CN)₂Cl₂ (1–2 mol%) with XPhos-type ligands (2–4 mol%).

  • Base : Cs₂CO₃ (2 equiv) in acetonitrile at room temperature.

  • Reaction Time : 6–12 hours, monitored via HPLC or TLC.

Example Procedure :

  • Combine 4-bromo-3-fluorophenyl iodide (1.0 equiv), propiolic acid (1.5 equiv), Pd(CH₃CN)₂Cl₂ (1 mol%), XPhos (2 mol%), and Cs₂CO₃ (2 equiv) in anhydrous CH₃CN.

  • Stir under nitrogen at 25°C until completion.

  • Quench with dilute HCl, extract with ethyl acetate, and purify via silica chromatography.

Yield : 60–75% (estimated based on analogous reactions).

Challenges and Mitigation

  • Carboxylic Acid Interference : The acidic proton of propiolic acid (pKa ~1.8) may necessitate protection as an ester (e.g., methyl propiolate). Post-coupling hydrolysis (e.g., LiOH/THF/H₂O) recovers the free acid.

  • Aryl Halide Reactivity : Bromides require higher temperatures (80–100°C) or more active catalysts (e.g., Pd(dppf)Cl₂).

Alternative Synthetic Pathways

Elimination Reactions

Elimination of hydrogen halides from dihalogenated precursors offers an alternative route:

  • Substrate : 3-(4-Bromo-3-fluorophenyl)-2,3-dibromopropanoic acid.

  • Reagent : Strong base (e.g., KOtBu) induces dehydrohalogenation to form the alkyne.

RCBr2COOHKOtBuTHFRC≡CCOOH+2HBr\text{RCBr}_2\text{COOH} \xrightarrow[\text{KOtBu}]{\text{THF}} \text{RC≡CCOOH} + 2 \text{HBr}

Limitation : Low regioselectivity and competing side reactions reduce practicality.

Corey-Fuchs Alkyne Synthesis

This two-step method converts aldehydes to alkynes:

  • Dibromoolefination : Treat 4-bromo-3-fluorobenzaldehyde with CBr₄/PPh₃ to form 1,2-dibromostyrene.

  • Elimination : Use n-BuLi to eliminate HBr, yielding the alkyne.

Oxidation : Subsequent oxidation (e.g., KMnO₄) converts the alkyne to propiolic acid.

Drawback : Multiple steps and harsh conditions diminish efficiency.

Comparative Analysis of Methods

Method Conditions Yield Advantages Disadvantages
Sonogashira Coupling Pd/XPhos, Cs₂CO₃, CH₃CN, rt60–75%Mild, scalable, high regioselectivityRequires aryl iodide, protection
Elimination KOtBu, THF, 0°C30–40%Simple substratesLow yield, side reactions
Corey-Fuchs CBr₄/PPh₃, n-BuLi, KMnO₄20–35%Converts aldehydesMulti-step, harsh oxidation

Catalyst and Solvent Optimization

Ligand Effects

  • XPhos : Enhances catalyst stability and selectivity for aryl bromides.

  • PPh₃ : Traditional ligand but less effective for bromides at low temperatures.

Solvent Screening

  • CH₃CN : Polar aprotic solvent ideal for room-temperature reactions.

  • DMF : Enables higher temperatures (80–100°C) for sluggish bromides.

Scalability and Industrial Feasibility

The Sonogashira route is preferred for large-scale synthesis due to:

  • Catalyst Recovery : Immobilized Pd catalysts reduce costs.

  • Protection-Free Routes : Direct use of propiolic acid avoids hydrolysis steps .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-fluorophenyl)prop-2-ynoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents can participate in nucleophilic substitution reactions.

    Addition Reactions: The prop-2-ynoic acid moiety can undergo addition reactions with electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Addition Reactions: Electrophiles like bromine or iodine can be employed.

    Oxidation: Potassium permanganate or chromium trioxide are common oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Major Products

    Substitution: Products include derivatives with different substituents replacing the bromo or fluoro groups.

    Addition: Products include halogenated derivatives.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or alkanes.

Scientific Research Applications

3-(4-Bromo-3-fluorophenyl)prop-2-ynoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-fluorophenyl)prop-2-ynoic acid involves its interaction with specific molecular targets. The compound can:

    Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity.

    Modulate Receptors: By interacting with cellular receptors, it can modulate signal transduction pathways.

    Induce Apoptosis: In cancer cells, it can trigger programmed cell death through various pathways.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Reactivity: demonstrates that brominated ynoc acids undergo radical-mediated reactions, implying that the target compound could participate in similar pathways .
  • Crystallography : Tools like SHELX and Mercury () are critical for analyzing halogen bonding patterns, though direct crystallographic data for the target compound are lacking .
  • Synthetic Challenges: The steric bulk of the 4-bromo-3-fluorophenyl group may hinder certain reactions, as seen in hindered aminations of analogous propanoic acids .

Biological Activity

3-(4-Bromo-3-fluorophenyl)prop-2-ynoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

Molecular Formula: C10H7BrF
Molecular Weight: 229.05 g/mol
Structural Features: The compound features a phenyl ring substituted with bromine and fluorine atoms, along with a propyne functional group. This unique substitution pattern enhances its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting their normal function.
  • Receptor Modulation: It can interact with cellular receptors, influencing various signal transduction pathways.
  • Induction of Apoptosis: In cancer cells, it may trigger programmed cell death through different apoptotic pathways, making it a candidate for anticancer therapies.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogenic microorganisms. Its halogen substituents are believed to enhance its binding affinity to microbial targets, potentially increasing its efficacy as an antimicrobial agent .

Anticancer Activity

The compound has shown promise in anticancer studies, where it demonstrated the ability to inhibit the growth of cancer cell lines. The presence of bromine and fluorine atoms is thought to contribute to its selective cytotoxicity against cancer cells while sparing normal cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-(4-Fluorophenyl)prop-2-ynoic acidLacks bromine atomOnly contains fluorine
3-(4-Bromophenyl)prop-2-ynoic acidLacks fluorine atomContains only bromine
3-(4-Chloro-2-fluorophenyl)prop-2-ynoic acidContains chlorine instead of bromineDifferent halogen substitution

The dual presence of bromine and fluorine in this compound distinguishes it from these analogs, potentially leading to unique chemical reactivity and biological activity .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study: A study conducted on various bacterial strains revealed that this compound exhibited significant inhibitory effects, suggesting its potential as an antimicrobial agent .
  • Anticancer Research: In vitro studies demonstrated that the compound could induce apoptosis in breast cancer cell lines, indicating its potential role in cancer therapy .
  • DPP-IV Inhibition: Although primarily focused on other compounds, research into DPP-IV inhibitors has highlighted the importance of halogenated compounds in enhancing binding affinity and inhibitory activity against this enzyme, which is crucial for diabetes management .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Bromo-3-fluorophenyl)prop-2-ynoic acid, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves Sonogashira coupling between a halogenated aromatic precursor (e.g., 4-bromo-3-fluorophenyl iodide) and propiolic acid derivatives. Key steps include:

  • Catalytic System : Pd(PPh₃)₄/CuI in a mixed solvent system (THF/DMF) under inert atmosphere .
  • Temperature Control : Reactions performed at 60–80°C to balance reactivity and minimize side reactions (e.g., alkyne oligomerization).
  • Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients (20–50%) to isolate the product.
    • Data Insight : Yields range from 45–65%, with impurities often arising from incomplete deprotection of intermediates or residual palladium .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Expect a singlet for the acetylenic proton (δ 2.8–3.2 ppm) and aromatic protons split into distinct patterns due to bromine/fluorine para/meta substitution (δ 7.2–7.8 ppm). Fluorine coupling (³J~20 Hz) is observable in ¹³C NMR .
  • IR : Strong absorption at ~2100 cm⁻¹ (C≡C stretch) and 1700–1720 cm⁻¹ (carboxylic acid C=O) .
    • Validation : Compare with PubChem-deposited spectra for analogous bromo-fluorophenyl compounds .

Q. What are the solubility and stability profiles of this compound under various pH conditions?

  • Methodology :

  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Solubility increases at alkaline pH (>9) due to deprotonation of the carboxylic acid group .
  • Stability : Degrades under prolonged UV exposure (confirmed by HPLC). Store at –20°C in amber vials under nitrogen .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence the reactivity of the propiolic acid moiety in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Pd-catalyzed couplings. Fluorine’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilic reactivity at the meta position .
  • Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., 3-(4-bromophenyl)prop-2-ynoic acid) using kinetic studies .
    • Data Contradiction : Fluorine’s inductive effect may conflict with steric hindrance in ortho-substituted derivatives, requiring optimization of ligand systems (e.g., bulky phosphines) .

Q. What strategies resolve discrepancies in biological activity data when this compound is used as a kinase inhibitor scaffold?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Systematically modify the propiolic acid group (e.g., esterification) and compare IC₅₀ values across kinase panels .
  • Crystallography : Co-crystallize derivatives with target kinases (e.g., EGFR) to identify binding interactions masked in biochemical assays .
    • Case Study : A 2024 study found that protonation state variations (carboxylic acid vs. carboxylate) under assay conditions (pH 7.4 vs. 6.5) led to 10-fold differences in activity .

Q. How can computational modeling predict metabolic pathways and potential toxicity of this compound?

  • Methodology :

  • In Silico Tools : Use SwissADME to predict cytochrome P450 interactions and MetaCore for pathway enrichment analysis .
  • Metabolite Identification : Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS. Major Phase I metabolites include hydroxylation at the alkyne terminus .

Analytical and Data-Driven Challenges

Q. What chromatographic methods optimize separation of this compound from structurally similar impurities?

  • Methodology :

  • HPLC : Use a C18 column with 0.1% formic acid in water/acetonitrile (gradient: 30→70% ACN over 15 min). Retention time: ~8.2 min .
  • Challenges : Co-elution with dehalogenated byproducts (e.g., 3-(3-fluorophenyl)prop-2-ynoic acid) requires MS detection for resolution .

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